molecular formula C8H9BrN2OS B3017909 2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole CAS No. 1855242-33-9

2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole

Cat. No.: B3017909
CAS No.: 1855242-33-9
M. Wt: 261.14
InChI Key: WMZJYDUZEUPTHH-UHFFFAOYSA-N
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Description

2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole is a brominated heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 2 with bromine and at position 5 with a 7-oxabicyclo[2.2.1]heptane (norbornane oxide) moiety. Its molecular formula is C₇H₆BrN₃OS, with a molecular weight of 260.12 g/mol . The bicyclic substituent imparts rigidity and stereochemical complexity, distinguishing it from simpler bromothiadiazole derivatives.

Properties

IUPAC Name

2-bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2OS/c9-8-11-10-7(13-8)5-3-4-1-2-6(5)12-4/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZJYDUZEUPTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C3=NN=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole exerts its effects depends on its specific application:

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and related brominated thiadiazoles:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole Bromine (2), 7-oxabicyclo[2.2.1]heptane (5) C₇H₆BrN₃OS 260.12 Rigid bicyclic substituent
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Bromine (2), phenyl (6) C₁₁H₇BrN₄S 307.17 Fused imidazo-thiadiazole system
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine 4-Bromo-2-nitrophenyl (5), amine (2) C₈H₅BrN₄O₂S 317.13 Planar thiadiazole, nitro group
3-Bromo-1-ethyl-1H-1,2,4-triazole-5-carboxylate Bromine (3), ethyl ester (1) C₆H₈BrN₃O₂ 234.05 Triazole core, ester functionality

Key Observations :

  • The 7-oxabicyclo[2.2.1]heptane group in the target compound introduces steric hindrance and conformational rigidity, which may enhance binding specificity in biological systems compared to planar aryl substituents (e.g., phenyl or nitrophenyl groups) .
  • Bromine at position 2 in the thiadiazole ring is a common feature across analogs, suggesting shared reactivity in nucleophilic substitution reactions .

Physicochemical Properties

  • Planarity and Crystal Packing: The thiadiazole ring in 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine is planar, with a dihedral angle of 40.5° between the thiadiazole and benzene rings .
  • Lipophilicity: The norbornane oxide group increases lipophilicity compared to phenyl or nitroaryl substituents, which may enhance membrane permeability in biological applications .

Biological Activity

2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological properties. The presence of the bicyclic structure contributes to its unique pharmacological profile.

Antimicrobial Activity

Thiadiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with a thiadiazole nucleus exhibit significant antibacterial and antifungal activities. For instance:

  • A study reported that certain thiadiazole derivatives displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Specific derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.045 µg/mL against Mycobacterium tuberculosis, indicating strong anti-tubercular activity .
CompoundTarget OrganismMIC (µg/mL)
Compound 4aMtb H37Rv0.045
Compound 6aNon-replicating Mtb0.88

Anti-inflammatory Activity

Thiadiazole compounds have also been investigated for their anti-inflammatory effects. The modulation of inflammatory pathways by these compounds suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of thiadiazoles has been explored in several studies:

  • Compounds containing the thiadiazole moiety have shown promise in inhibiting cancer cell proliferation in various cancer lines. For example, some derivatives were effective against breast cancer cell lines, demonstrating a selectivity index that indicates lower toxicity to normal cells compared to cancerous ones .

Case Study 1: Antitubercular Activity

In a comparative study on the anti-tubercular efficacy of various thiadiazole derivatives, researchers synthesized multiple compounds and tested them against Mycobacterium tuberculosis. The most effective compound exhibited an MIC of 0.25 µg/mL against resistant strains, highlighting the potential for developing new anti-TB agents from thiadiazole scaffolds .

Case Study 2: Antimicrobial Evaluation

A series of novel thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities against a panel of bacterial and fungal pathogens. The results indicated that certain compounds had significant inhibitory effects, with some achieving MIC values comparable to established antibiotics .

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